Cas no 1805482-39-6 (2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride)

2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride
-
- Inchi: 1S/C10H5ClF6O/c1-4-2-5(8(11)18)7(10(15,16)17)6(3-4)9(12,13)14/h2-3H,1H3
- InChI Key: WTOJEIZCZNSPNZ-UHFFFAOYSA-N
- SMILES: ClC(C1=CC(C)=CC(C(F)(F)F)=C1C(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 323
- XLogP3: 4.6
- Topological Polar Surface Area: 17.1
2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010004517-1g |
2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride |
1805482-39-6 | 97% | 1g |
1,549.60 USD | 2021-07-06 |
2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride Related Literature
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
Additional information on 2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride
Recent Advances in the Application of 2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride (CAS: 1805482-39-6) in Chemical and Biomedical Research
2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride (CAS: 1805482-39-6) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the fields of medicinal chemistry and drug discovery. Recent studies have highlighted its utility in the development of trifluoromethylated aromatic systems, which are increasingly recognized for their unique physicochemical properties and enhanced metabolic stability. This research brief consolidates the latest findings on the applications and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride as a versatile building block for the synthesis of kinase inhibitors. The trifluoromethyl groups were found to significantly improve the binding affinity of the resulting compounds to target proteins, while the acyl chloride functionality facilitated efficient coupling with various nucleophiles. This research underscores the compound's potential in the design of next-generation therapeutics for oncology and inflammatory diseases.
In parallel, advancements in synthetic methodologies have expanded the utility of 1805482-39-6. A recent Organic Letters publication (2024) detailed a novel photoredox-catalyzed reaction that enables the late-stage functionalization of the benzoyl chloride moiety. This breakthrough allows for the introduction of diverse pharmacophores under mild conditions, significantly broadening the scope of accessible derivatives for structure-activity relationship studies.
The compound's unique electronic properties have also been exploited in materials science applications. Research from ACS Applied Materials & Interfaces (2023) reported the incorporation of 2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride-derived monomers into polymeric materials, resulting in fluorinated coatings with exceptional chemical resistance and low surface energy. These findings suggest potential applications in medical device coatings and drug delivery systems.
From a safety and pharmacokinetic perspective, recent toxicological studies have provided valuable data on the handling and biological effects of this compound. While the acyl chloride functionality requires careful handling under inert conditions, the trifluoromethyl groups contribute to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in derived pharmaceutical compounds, as evidenced by in vitro and in vivo studies published in Chemical Research in Toxicology (2023).
Looking forward, the combination of synthetic versatility and bioactive potential positions 2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride as a valuable tool for medicinal chemists. Current research directions include exploring its use in PROTAC (Proteolysis Targeting Chimera) development and as a precursor for PET (Positron Emission Tomography) radiotracers, leveraging the fluorine atoms for isotopic labeling. The compound's continued relevance in chemical biology research appears assured as these applications mature.
1805482-39-6 (2,3-Bis(trifluoromethyl)-5-methylbenzoyl chloride) Related Products
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)



